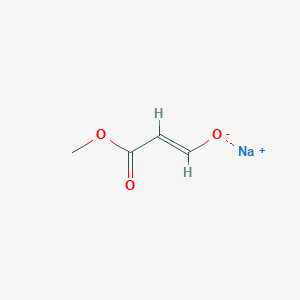![molecular formula C27H25NO4 B2709471 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923187-14-8](/img/structure/B2709471.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
G Protein-Coupled Receptor GPR35 Agonists
The compound has been explored for its potent and selective agonist activity on the G protein-coupled receptor GPR35. Specifically, derivatives like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have shown high affinity and selectivity towards GPR35, suggesting potential applications in studying this orphan receptor's physiological and pathological roles. The high affinity (Ki = 0.589 nM, EC50 = 5.54 nM) of certain fluorine-substituted derivatives underscores the compound's significant potential in GPR35-targeted research and drug development (Thimm, Funke, Meyer, & Müller, 2013).
Antidiabetic Potential through PPAR Activation
Derivatives of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide, such as SN158, have demonstrated antidiabetic potential through dual activation of peroxisome proliferator-activated receptors (PPAR)-α/γ. This activation pathway suggests these compounds can improve glucose and lipid abnormalities, presenting a promising therapeutic approach against type 2 diabetes and related metabolic disorders without severe weight gain or hepatomegaly in animal models (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
Antimicrobial Applications
Research has indicated that derivatives incorporating the thiazole ring alongside the N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide structure have antimicrobial properties. These compounds have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antioxidant Agents
A study focusing on N-phenylbenzamide derivatives with methoxy and hydroxy groups has revealed potent antioxidant capacities. These compounds, particularly those with amino or amino-protonated moieties, exhibit improved antioxidative properties in DPPH and FRAP assays relative to the reference BHT molecule. This suggests their application in designing potent antioxidants based on the benzamide scaffold for therapeutic uses (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Antiviral Research
N-Phenylbenzamide derivatives, including those related to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide, have been synthesized and evaluated for their antiviral activities, particularly against Enterovirus 71 (EV 71). Compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown activity at low micromolar concentrations, suggesting their utility as lead compounds for developing anti-EV 71 drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2,3)19-10-8-17(9-11-19)25-16-23(29)22-15-20(12-13-24(22)32-25)28-26(30)18-6-5-7-21(14-18)31-4/h5-16H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMLBTRBKZBJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

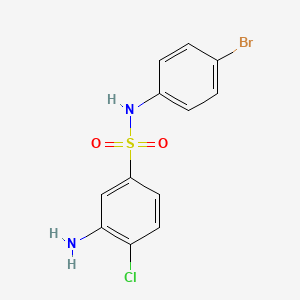
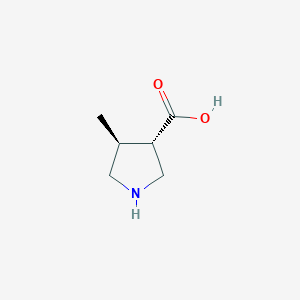
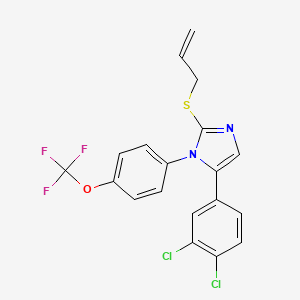
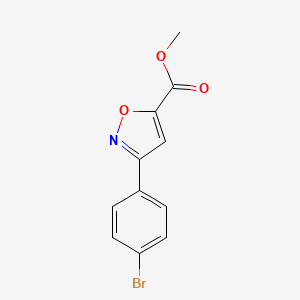
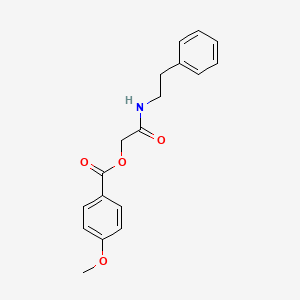

![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)
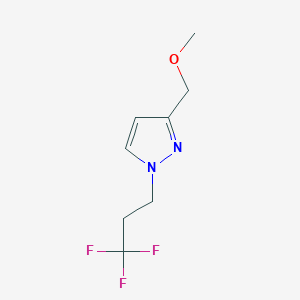
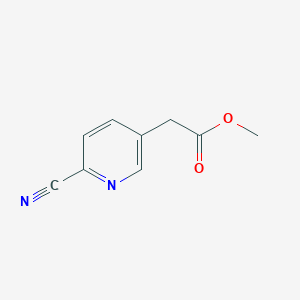
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)
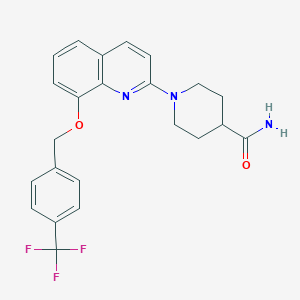
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
